nAS-E is an inhibitor of the KIX-KID interaction and CREB-mediated gene transcription.
Related Compounds
Naphthol AS-E Phosphate
Compound Description: Naphthol AS-E phosphate is a phosphate ester derivative of Naphthol AS-E. It acts as a small-molecule inhibitor of the cyclic AMP response element-binding protein (CREB) by disrupting its interaction with the KIX domain of the coactivator CREB-binding protein (CBP) [, , , , ]. This inhibitory action has been linked to the suppression of myeloid leukemia cell growth [], induction of cell cycle arrest and apoptosis in non-small cell lung cancer cells [], and attenuation of ultraviolet-B-induced damage in human keratinocytes [].
Niclosamide
Compound Description: Niclosamide is a salicylamide derivative originally known for its anthelmintic properties. Research has identified it as a potent inhibitor of CREB-mediated gene expression, displaying anti-cancer activity in acute myeloid leukemia (AML) cell lines []. It exhibits a strong binding affinity to CBP [].
Relevance: Though structurally distinct from Naphthol AS-E, niclosamide shares the ability to bind CBP and inhibit CREB activity. It emerged from structure-activity relationship studies of Naphthol AS-E phosphate derivatives, highlighting the potential of salicylamides as CREB inhibitors [].
XX-650-23
Compound Description: XX-650-23 is a small molecule inhibitor of CREB, derived from Naphthol AS-E phosphate. It was developed to target CREB in acute myeloid leukemia (AML) [].
O-Aminated Naphthol AS-E Analog
Compound Description: This compound was designed as a prodrug of Naphthol AS-E with improved aqueous solubility []. The synthesis aimed to introduce an O-amino group, but the final synthesized derivative possessed an O-tert-butylamino group and was biologically inactive [].
Compound Description: These analogs were synthesized to determine the bioactive conformation of Naphthol AS-E in its role as a CREB inhibitor [].
Naphthamide 3a and its Analogs
Compound Description: Naphthamide 3a and its structural congeners represent a different chemotype for inhibiting CREB-mediated gene transcription compared to Naphthol AS-E [].
2,3-Acid
Compound Description: This compound is a byproduct found in the wastewater from the production process of Naphthol AS-E. It can be removed from wastewater using macroporous polymeric adsorbents [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML337 is a highly selective mGlu3 NAMs with submicromolar potency and good CNS penetration. ML337 resulted (mGlu3 IC50 = 593 nM, mGlu2 IC50 >30 μM) with B:P ratios of 0.92 (mouse) to 0.3 (rat). ML337 possesses favorable physiochemical properties, a good dystrophia myotonica protein kinase (DMPK) profile and is centrally penetrant. Thus, ML337 is a best-in-class in vitro and in vivo probe for studying non-competitive antagonism of mGlu3.
Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA. ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.
ML335 is an activator of the two-pore domain potassium channels K2P2.1/TREK1 and K2P10.1/TREK2 (EC50s = 14.3 and 5.2 µM, respectively, in Xenopus oocytes). It is selective for K2P2.1/TREK1 and K2P10.1/TREK2 channels over K2P4.1/TRAAK channels. ML335 activates K2P2.1/TREK1 by binding to the C-type gate, which is the active site of TREK channels. ML335 is a potent and selective TREK-1/2 Activator. ML335 is an agonist for OPRM1-OPRD1 heterdimerization with an EC50 of 403 nM, and selectivities vs. OPRM1, OPRD1, and HTR5A of 37, 2.7, and >99, respectively.
Activation of bone morphogenetic protein (BMP) type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. ML-347 is a 5-quinoline compound that inhibits ALK1 and ALK2 with IC50 values of 46 and 32 nM, respectively. It demonstrates >300-fold selectivity for ALK2 over ALK3, ALK6, and VEGF type 2 receptor (IC50s = 10.8, 9.8, and 19.7 µM, respectively) and is inactive at ALK4, ALK5, BMP type 2 receptors, TGF-β type 2 receptor, and AMPK. In a functional assay, ML-347 was shown to inhibit BMP4 signaling with an IC50 value of 152 nM. Novel and selective bone morphogenic protein receptor (BMP) inhibitor, selectively for ALK2 versus ALK3 ML-347, also known as LDN193719, is a potent and selective bone morphogenetic protein receptor (BMP) inhibitor that inhibits ALK1 and ALK2 with IC50 values of 46 and 32 nM, respectively. ML347 shows >300-fold selectivity for ALK2.
ML-346 is an activator of the heat shock response that induces the expression of the heat shock proteins HSP70, HSP40, and HSP27.1 It induces the expression of the oxidative stress response genes HO1, GCLM, and BiP in mouse embryonic fibroblasts (MEFs) and pretreatment protects cells from severe heat shock-induced death and H2O2-induced apoptosis. It promotes folding of metastable proteins in models of conformational disease, including cellular models of Huntingtin aggregation and cystic fibrosis. It reduces aggregate formation in PC12 cells expressing human Huntingtin exon 1 containing a 74 glutamine expansion when used at a concentration of 10 µM. It also corrects trafficking of cystic fibrosis transmembrane conductance regulator proteins bearing the F508 deletion (ΔF508-CFTR) mutation carried by the majority of cystic fibrosis patients, leading to increased cell surface expression. ML346 is a Hsp70 activator and a Novel Modulator of Proteostasis for Protein Conformational Diseases. ML346 belongs to the barbituric acid scaffold. ML346 induces HSF-1-dependent chaperone expression and restores protein folding in conformational disease models. These effects are mediated by novel mechanisms involving FOXO, HSF-1, and Nfr-2.